synthesis and characterization of trans-3-Amino-3-methylcyclobutanol hydrochloride
synthesis and characterization of trans-3-Amino-3-methylcyclobutanol hydrochloride
An In-Depth Technical Guide to the Synthesis and Characterization of trans-3-Amino-3-methylcyclobutanol Hydrochloride
Introduction
trans-3-Amino-3-methylcyclobutanol hydrochloride (CAS No: 1403766-99-3) is a specialized chemical intermediate recognized for its rigid cyclobutane scaffold.[1] With a molecular formula of C₅H₁₂ClNO and a molecular weight of 137.61 g/mol , this compound serves as a critical building block in medicinal chemistry and drug development.[1][2] The specific trans stereochemistry of the amino and hydroxyl groups provides a defined three-dimensional vector for molecular elaboration, making it a valuable synthon for creating complex molecules with precise spatial arrangements.[3][4] Its structural rigidity and potential for influencing biological pathways have made it a target of interest in the development of novel therapeutics, particularly as enzyme inhibitors or receptor ligands.[1][4]
This guide provides a comprehensive overview of a field-proven synthetic route and the corresponding characterization methods for this compound, designed for researchers and professionals in organic synthesis and pharmaceutical development.
Strategic Synthesis Pathway
The synthesis of trans-3-Amino-3-methylcyclobutanol hydrochloride is a multi-step process that requires precise control over stereochemistry. A common and effective strategy involves a configuration inversion of a cis-isomer precursor using the Mitsunobu reaction, followed by deprotection and salt formation.[5] This route is advantageous due to its high stereoselectivity and robust, scalable reaction conditions, achieving a total molar yield often exceeding 70%.[4][5]
The overall synthetic logic is to start with a readily available cis-configured precursor, invert its stereochemistry at the hydroxyl-bearing carbon, and then perform standard functional group manipulations to arrive at the final product.
Caption: Synthetic workflow for trans-3-Amino-3-methylcyclobutanol hydrochloride.
Experimental Protocol: A Step-by-Step Guide
The following protocol outlines the key stages of the synthesis.
Step 1: Mitsunobu Reaction for Stereochemical Inversion
The core of this synthesis lies in the Mitsunobu reaction, which facilitates the inversion of the alcohol's stereocenter. This is achieved by reacting a cis-configured alcohol with a carboxylic acid in the presence of a phosphine and an azodicarboxylate.
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Setup: In a flame-dried, three-necked flask under an inert nitrogen atmosphere, dissolve cis-3-dibenzylamino-3-methylcyclobutanol and p-nitrobenzoic acid in anhydrous tetrahydrofuran (THF).
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Reagent Addition: Cool the solution to 0°C in an ice bath. Add triphenylphosphine (PPh₃) followed by the dropwise addition of diethyl azodicarboxylate (DEAD) or a safer alternative like diisopropyl azodicarboxylate (DIAD).
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Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. The progress can be monitored by Thin-Layer Chromatography (TLC).
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Workup: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting residue contains the desired trans-ester, which can be purified via column chromatography to yield trans-3-dibenzylamino-3-methylcyclobutyl p-nitrobenzoate.
Step 2: Alkaline Hydrolysis
This step cleaves the ester to reveal the inverted hydroxyl group.
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Reaction: Dissolve the purified trans-ester from Step 1 in a mixture of THF and water.[5]
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Hydrolysis: Add sodium hydroxide (NaOH) and heat the mixture to reflux for 3-4 hours.[5]
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Extraction: After cooling, distill off the THF. Extract the aqueous residue with a suitable organic solvent like dichloromethane.[5]
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Isolation: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield crude trans-3-dibenzylamino-3-methylcyclobutanol. Recrystallization from a solvent like isopropanol can be used for further purification.[5]
Step 3: Catalytic Hydrogenolysis (Deprotection)
The benzyl protecting groups on the amine are removed to yield the primary amine.
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Setup: Dissolve the product from Step 2 in ethanol or methanol in a hydrogenation vessel.
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Catalyst: Add a catalytic amount of palladium on carbon (10% Pd/C).
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Hydrogenation: Pressurize the vessel with hydrogen gas (typically 1.0–1.2 MPa) and agitate the reaction mixture at room temperature until the reaction is complete (monitored by TLC or HPLC).[1]
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Filtration: Carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
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Isolation: Concentrate the filtrate under reduced pressure to obtain the trans-3-amino-3-methylcyclobutanol free base as an oil or solid.
Step 4: Hydrochloride Salt Formation
Formation of the hydrochloride salt enhances the compound's stability and handling properties.
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Dissolution: Dissolve the free base from Step 3 in anhydrous ethanol or diethyl ether.
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Acidification: Cool the solution in an ice bath and slowly add a solution of hydrochloric acid in ethanol or ether.
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Precipitation: The hydrochloride salt will precipitate out of the solution.
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Isolation: Collect the solid product by filtration, wash with cold anhydrous ether, and dry under vacuum to yield the final trans-3-Amino-3-methylcyclobutanol hydrochloride.
Comprehensive Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of the final product.
Caption: Standard characterization workflow for the final product.
Analytical Data Summary
The following table summarizes the key analytical data used to validate the synthesis of trans-3-Amino-3-methylcyclobutanol hydrochloride.
| Technique | Parameter | Expected Result/Observation | Purpose |
| ¹H NMR | Chemical Shift (δ), Coupling Constants (J) | Complex multiplet patterns for cyclobutane protons. Distinct signals for methyl, amino (broad), and hydroxyl (broad) protons. trans isomers typically show larger vicinal coupling constants (J values) than cis isomers due to different dihedral angles.[3] | Confirms molecular structure and stereochemistry. |
| ¹³C NMR | Chemical Shift (δ) | Signals corresponding to the four distinct carbon atoms of the cyclobutane ring and the methyl carbon. | Confirms the carbon skeleton of the molecule. |
| Mass Spec (ESI-MS) | m/z Ratio | Expected [M+H]⁺ peak at approximately 102.09 g/mol (for the free base). | Confirms the molecular weight of the free amine.[6] |
| IR Spectroscopy | Wavenumber (cm⁻¹) | Broad peaks around 3400-3200 cm⁻¹ (O-H stretch), strong, broad absorption around 3000-2500 cm⁻¹ (N-H stretch of amine salt), and C-N/C-O stretches in the fingerprint region. | Confirms the presence of key functional groups (hydroxyl, amine hydrochloride). |
| Chiral HPLC | Retention Time | A single major peak on a chiral stationary phase (e.g., amylose-based column) confirms high diastereomeric and enantiomeric purity.[3] | Quantifies stereochemical purity and separates it from any residual cis-isomer. |
| TLC | Rf Value | A single spot using an appropriate solvent system (e.g., ethyl acetate/acetic acid/HCl/water). The Rf value will differ from the starting materials and the cis-isomer.[3] | Monitors reaction progress and provides a rapid assessment of purity. |
Applications in Drug Discovery
The rigid framework of trans-3-Amino-3-methylcyclobutanol hydrochloride is highly valued in drug design. This rigidity reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. It serves as a versatile intermediate for synthesizing molecules targeting metabolic or neurological pathways.[3][4] The defined spatial orientation of its functional groups allows it to act as a scaffold for building potent enzyme inhibitors and receptor ligands, where precise geometry is paramount for biological activity.[4]
References
- Google Patents. CN112608243A - Synthesis method of trans-3-aminobutanol.
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PubChem. Rac-(1r,3s)-3-amino-1-methylcyclobutan-1-ol hydrochloride. [Link]
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PubMed. Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. [Link]
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PubChemLite. Trans-3-amino-3-methylcyclobutanol hydrochloride (C5H11NO). [Link]
Sources
- 1. Buy trans-3-Amino-3-methylcyclobutanol hydrochloride | 1403767-32-7 [smolecule.com]
- 2. Rac-(1r,3s)-3-amino-1-methylcyclobutan-1-ol hydrochloride | C5H12ClNO | CID 72208024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. CN112608243A - Synthesis method of trans-3-aminobutanol - Google Patents [patents.google.com]
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